molecular formula C22H21ClN2O4S B3522327 4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide

4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide

Cat. No.: B3522327
M. Wt: 444.9 g/mol
InChI Key: BNHIVJQUJNXWIM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They have a wide range of applications, including in the manufacture of dyes and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide linkage . The specific details would depend on the exact structures of the starting materials and the conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) linking the 2,4-dimethylphenyl and 4-chloro-3-N-(2-methoxyphenyl)benzamide groups .


Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds . These could include substitution reactions at the sulfur atom or the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide, it would likely be polar and could form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. Some sulfonamides are known to inhibit certain enzymes, which can give them antibacterial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some sulfonamides are known to have potential health risks, including allergic reactions .

Properties

IUPAC Name

4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-14-8-11-18(15(2)12-14)25-30(27,28)21-13-16(9-10-17(21)23)22(26)24-19-6-4-5-7-20(19)29-3/h4-13,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHIVJQUJNXWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide
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4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide
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4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide
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4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)benzamide

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